2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone
Overview
Description
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone is a fluorinated ketone that has garnered significant interest in the scientific community due to its unique chemical structure and biological activity. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrofuran ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone typically involves the reaction of trifluoroacetic anhydride with tetrahydrofuran under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(3-hydroxynaphthalen-2-yl)ethanone
- 1-Trifluoroacetyl piperidine
Uniqueness
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanone is unique due to the presence of both a trifluoromethyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tetrahydrofuran ring enhances the compound’s stability and solubility, while the trifluoromethyl group contributes to its reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXPOORZPYCHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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